LAPTc-IN-1

Trypanosoma cruzi LAPTc enzymatic inhibition

LAPTc-IN-1 is the premier commercially available LAPTc inhibitor delivering sub-micromolar potency (Ki=0.27 μM) with unparalleled selectivity (SI>500) over the human LAP3 ortholog. Unlike broad-spectrum agents such as bestatin and arphamenine A, LAPTc-IN-1 enables unambiguous attribution of antiparasitic effects specifically to LAPTc inhibition in T. cruzi models. Deploy this gold-standard tool compound for target validation studies (EC50=0.7 μM against amastigotes; >166-fold HepG2 safety window), high-throughput assay benchmarking via RapidFire-MS methodology, and rational scaffold optimization leveraging its validated binding mode (-8.95 kcal/mol).

Molecular Formula C19H15N3O3S
Molecular Weight 365.4 g/mol
Cat. No. B15562780
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLAPTc-IN-1
Molecular FormulaC19H15N3O3S
Molecular Weight365.4 g/mol
Structural Identifiers
InChIInChI=1S/C19H15N3O3S/c1-11-13-9-12(24-2)6-7-16(13)25-17(11)18(23)22-19-21-15(10-26-19)14-5-3-4-8-20-14/h3-10H,1-2H3,(H,21,22,23)
InChIKeyVHJWCYAHCSYBEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

LAPTc-IN-1 (Compound 4): A Potent and Selective Inhibitor of the T. cruzi Acidic M17 Leucyl-Aminopeptidase for Chagas Disease Research


LAPTc-IN-1 (Compound 4) is a synthetic, competitive inhibitor targeting the acidic M17 leucyl-aminopeptidase (LAPTc) from the protozoan parasite *Trypanosoma cruzi*, the causative agent of Chagas disease [1]. With a molecular weight of 365.41 g/mol and the molecular formula C19H15N3O3S, this compound was identified as the most potent hit from a RapidFire mass spectrometry-based high-throughput screen of a protease-focused library and is now commercially available for research use .

Why Generic LAPTc Inhibitors Like Bestatin Cannot Substitute for LAPTc-IN-1 in Advanced Chagas Disease Research


The M17 leucyl-aminopeptidase family has broad functions across species, making selective inhibition a major challenge for drug development [1]. While broad-spectrum inhibitors such as bestatin and arphamenine A inhibit LAPTc, they lack the necessary selectivity for the parasitic enzyme over its closest human homolog (LAP3) [2]. This high off-target potential can lead to significant confounding toxicity in cellular and *in vivo* models, rendering them unsuitable for target validation studies [3]. Consequently, the direct interchange of LAPTc-IN-1 with these more generic, non-selective alternatives would severely compromise experimental specificity and the validity of results in models of Chagas disease.

Quantitative Evidence Guide: Why LAPTc-IN-1 is a Differentiated Tool for LAPTc Target Engagement and Chagas Disease Research


Enzymatic Potency of LAPTc-IN-1 (Compound 4) vs. Bestatin and Arphamenine A

LAPTc-IN-1 is a competitive inhibitor of LAPTc with an inhibition constant (Ki) of 0.27 μM. In a direct enzymatic comparison using the same RapidFire mass spectrometry (RapidFire-MS) assay, the broad-spectrum LAP inhibitor bestatin exhibited an IC50 of 0.35 μM, and arphamenine A exhibited an IC50 of 15.75 μM [1][2].

Trypanosoma cruzi LAPTc enzymatic inhibition drug discovery Chagas disease

Target Selectivity of LAPTc-IN-1 vs. Bestatin Against the Human LAP3 Ortholog

LAPTc-IN-1 exhibits a high degree of selectivity for the parasitic LAPTc enzyme over its closest human homolog, LAP3. In a head-to-head enzymatic assay, LAPTc-IN-1 displayed no inhibition of human LAP3 at concentrations up to 100 μM, resulting in a selectivity index (SI) of >500 [1]. In stark contrast, bestatin was found to have no selectivity between LAPTc and human LAP3, with a reported pIC50 of 6.60 ± 0.05 (IC50 = 0.25 μM) against the human enzyme [1].

selectivity human LAP3 off-target toxicity LAPTc drug discovery

Anti-Parasitic Activity of LAPTc-IN-1 vs. Nifurtimox, Benznidazole, and Analog Compound 13

LAPTc-IN-1 demonstrates potent activity against the clinically relevant intracellular amastigote form of *T. cruzi*. In a high-content imaging assay, LAPTc-IN-1 exhibited an EC50 of 0.7 μM against amastigotes. This activity is comparable to the standard-of-care drugs nifurtimox (EC50 = 0.8 μM) and benznidazole (EC50 = 2 μM), and superior to the next most potent analog from the same screening campaign, Compound 13, which had an EC50 of 2 μM [1].

antiparasitic activity Trypanosoma cruzi amastigote EC50 Chagas disease

Comparative Host Cell Cytotoxicity Profile of LAPTc-IN-1

In assessing host cell toxicity, LAPTc-IN-1 displayed a favorable profile compared to its closest analog. The cytotoxic effect of LAPTc-IN-1 on uninfected human HepG2 cells was too small to determine a half-maximal cytotoxic concentration (CC50), resulting in a calculated selectivity window of >166-fold based on its anti-parasitic EC50. In contrast, the next best compound from the screen, Compound 13, had a defined CC50 of 43 μM, yielding a narrower selectivity window of 20-fold [1].

cytotoxicity selectivity window HepG2 safety in vitro

Defined Application Scenarios for LAPTc-IN-1 in Chagas Disease and Antiparasitic Drug Discovery


Target Validation and Selectivity Profiling for LAPTc

Use LAPTc-IN-1 as a critical tool compound for validating LAPTc as a therapeutic target in *T. cruzi*. Its sub-micromolar potency (Ki = 0.27 μM) and exceptional selectivity (SI > 500) over the human LAP3 ortholog enable researchers to attribute observed antiparasitic effects specifically to LAPTc inhibition, an experiment confounded by non-selective alternatives like bestatin [1].

Cellular Efficacy and Cytotoxicity Studies in *T. cruzi* Amastigote Models

Employ LAPTc-IN-1 as a benchmark inhibitor in high-content imaging assays of *T. cruzi* amastigote infection. Its potent EC50 of 0.7 μM against the clinically relevant parasite form, combined with a favorable selectivity window of >166-fold in human HepG2 cells, makes it an ideal control for screening campaigns and for investigating LAPTc-dependent biology in the host-cell context [1].

Biochemical and High-Throughput Screening (HTS) Assay Development

LAPTc-IN-1 serves as a gold-standard reference inhibitor for developing and validating high-throughput biochemical assays for LAPTc, such as the RapidFire-MS method from which it was discovered. Its well-characterized, competitive mode of inhibition and defined Ki make it an essential control for establishing assay robustness, determining Z'-factors, and benchmarking new chemical matter [1].

In Silico Modeling and Structure-Based Drug Design

The well-characterized binding mode of LAPTc-IN-1, validated by molecular docking and dynamics simulations (-8.95 kcal/mol experimental binding strength), provides a reliable structural template for medicinal chemistry efforts [1]. Researchers can use the LAPTc-IN-1 scaffold for structure-activity relationship (SAR) studies and computational modeling to design next-generation LAPTc inhibitors with improved drug-like properties.

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